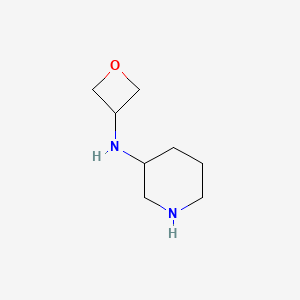
N-(oxetan-3-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxetan-3-yl)piperidin-3-amine: is a chemical compound characterized by the presence of an oxetane ring and a piperidine ring. The molecular formula of this compound is C8H16N2O , and it has a molecular weight of 156.23 g/mol The oxetane ring is a four-membered cyclic ether, while the piperidine ring is a six-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)piperidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction , which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . The piperidine ring can then be introduced through reductive amination of the corresponding ketone or aldehyde with an amine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(oxetan-3-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane and piperidine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products: The major products formed from these reactions include various substituted oxetane and piperidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: In chemistry, N-(oxetan-3-yl)piperidin-3-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The oxetane ring is known to improve the metabolic stability and bioavailability of drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as a scaffold for the development of antiviral, anticancer, and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in polymer science and material engineering .
Mechanism of Action
The mechanism of action of N-(oxetan-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions , which can lead to the formation of reactive intermediates that interact with biological macromolecules . The piperidine ring can act as a ligand for various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- N-(oxetan-3-yl)piperidin-4-amine
- N-(oxetan-3-yl)piperidin-2-amine
- N-(oxetan-3-yl)pyrrolidin-3-amine
Comparison: N-(oxetan-3-yl)piperidin-3-amine is unique due to the specific positioning of the oxetane and piperidine rings, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity .
Properties
IUPAC Name |
N-(oxetan-3-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRHUVVCEWRMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














